molecular formula C21H16 B100754 1,2,3-Triphenylcyclopropene CAS No. 16510-49-9

1,2,3-Triphenylcyclopropene

Cat. No. B100754
CAS RN: 16510-49-9
M. Wt: 268.4 g/mol
InChI Key: UFTDGVXRVMJEDI-UHFFFAOYSA-N
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Description

1,2,3-Triphenylcyclopropene is a chemical compound with the molecular formula C21H16 . It has a molecular weight of 268.35 .


Synthesis Analysis

The synthesis of 1,2,3-Triphenylcyclopropene involves the reaction of Benzene, 1,1’,1’'-[3-(trimethylsilyl)-1-cyclopropene-1,2,3-triyl]tris . The reaction was run with a 2-3-fold excess of CF3COOH at 20°C in methylene chloride in the presence of an equimolar amount of triethylsilane .


Molecular Structure Analysis

The molecular structure of 1,2,3-Triphenylcyclopropene is available as a 2D Mol file or as a computed 3D SD file . The unsymmetrical nature of the molecule with respect to the plane of the ring makes it possible to judge the direction of bond rotation during ring opening .


Chemical Reactions Analysis

1,2,3-Triphenylcyclopropene undergoes various transformations in the presence of acids . It is a powerful retarder for polymerizations of methyl methacrylate (MMA) and styrene initiated by benzoyl peroxide or azobisisobutyronitrile . It also reacts with free bromine in solvents of variable polarity .


Physical And Chemical Properties Analysis

1,2,3-Triphenylcyclopropene has a melting point of 112 °C and a predicted boiling point of 359.4±42.0 °C . It has a predicted density of 1.141±0.06 g/cm3 .

Scientific Research Applications

Ethylene Perception and Fruit Preservation

1,2,3-Triphenylcyclopropene is related to compounds like 1-methylcyclopropene (1-MCP), which have garnered significant interest for their ability to influence ethylene perception in fruits, leading to extended postharvest life and improved maintenance of product quality. 1-MCP is known for its rapid adoption in various fruit industries globally, particularly for apples, due to its effectiveness in delaying ripening and maintaining quality during storage. The inhibitor's ability to modulate ethylene's role in ripening and senescence processes presents potential commercial and research applications for 1,2,3-Triphenylcyclopropene in maintaining the quality of climacteric fruits (Watkins, 2006).

Delaying Ripening and Maintaining Fruit Quality

The efficacy of 1-MCP and related compounds in delaying ripening and maintaining the quality of various fruits has been comprehensively studied. The compound's action as an ethylene action inhibitor has proven beneficial in extending the postharvest storage period of fruits and vegetables, which may hint at the possible applications of 1,2,3-Triphenylcyclopropene in similar contexts. Studies have shown that 1-MCP can effectively delay ripening, reduce respiration, maintain firmness, and preserve various quality parameters in fruits stored under controlled conditions. The interaction of factors like cultivar, developmental stage, and storage conditions with the effectiveness of 1-MCP indicates a complex relationship between these compounds and fruit ripening processes (Blankenship & Dole, 2003).

Postharvest Fruit Quality Enhancement

The application of 1-MCP has been associated with the retention of favorable postharvest quality traits in fruits. For example, studies on apples have shown that treatment with 1-MCP can result in the retention of anthocyanins and other flavonoid compounds, indicating a potential role of 1,2,3-Triphenylcyclopropene in enhancing the nutritional and sensory properties of fruits after harvest. These findings suggest that such compounds may be useful in maintaining the intrinsic flavonoid levels of fruits if applied at the proper harvest maturity (Maclean et al., 2006).

Potential for New Crop Development

The continuous research and development efforts focusing on 1-MCP and related compounds indicate an ongoing interest in exploring the full commercial and practical potential of these chemicals. The extensive study of 1-MCP's influence on various fruit crops suggests that a similar approach could be applied to 1,2,3-Triphenylcyclopropene, potentially leading to new applications in horticulture and agriculture. This research also highlights the need for further investigation to understand the influence of preharvest factors, harvest conditions, and the interaction with postharvest environments on the effectiveness of such compounds (Sozzi et al., 2007).

Future Directions

The future directions of 1,2,3-Triphenylcyclopropene research could involve further exploration of its reactions with other compounds and its potential applications in various fields. For instance, its powerful retardation properties for polymerizations could be further explored . Additionally, the stereochemistry of its reactions, particularly in the presence of acids, could be further studied .

properties

IUPAC Name

(2,3-diphenylcyclopropen-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTDGVXRVMJEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167845
Record name 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID60167845
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Triphenylcyclopropene

CAS RN

16510-49-9
Record name (2,3-Diphenyl-1-cyclopropen-1-yl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene
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Record name NSC122605
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Record name 1,1',1''-(1-Cyclopropene-1,2,3-triyl)trisbenzene
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Record name 1,1',1''-(1-cyclopropene-1,2,3-triyl)trisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
JA Walker - 1969 - search.proquest.com
One of th em ost dynamic f ie ld s in ch em istry in re cent ye ars has been the a re a of tr ans itio nm etal coo rd in a tio n ch em istry. The ex ten siv e in te rest and ac tiv ity in th is fieldism …
Number of citations: 0 search.proquest.com
AS Monahan, JD Freilich, JJ Fong… - The Journal of Organic …, 1978 - ACS Publications
The reaction of 3-ethoxy-1, 2, 3-triphenylcyclopropene (1) with ferric chloride in refluxing ethanol gives 1, 2, 3-triphenylcyclopropene (3) and 2, 3-diphenylindenone (4) as major products…
Number of citations: 4 pubs.acs.org
GA Kudryavtseva, OA Nesmeyanova - Bulletin of the Academy of Sciences …, 1974 - Springer
Conclusions 1. The triphenylallyl cation, obtained directly in the acid cleavage of 1,2,3-triphenylcyclopropene, was fixed by its quantitative conversion to cis-1,2, 3-triphenyl-1-propene in …
Number of citations: 4 link.springer.com
JA Walker, M Orchin - Chemical Communications (London), 1968 - pubs.rsc.org
IN an attempt to displace ethylene from [(C, H,) PtCl,], by 1, 2, 3-triphenylcyclopropene (I), we found that the principal product of the reaction was the known 1, Z-diphenylindene (11), …
Number of citations: 16 pubs.rsc.org
MW Klett, RP Johnson - Journal of the American Chemical Society, 1985 - ACS Publications
(1) Complex formationof naphthylammonium ions with 18-crown-6 decreases markedly the proton dissociation rate k1 in the exciited singlet state, resulting in an increase of its lifetime.(2…
Number of citations: 46 pubs.acs.org
P Mushak, MA Battiste - Journal of Organometallic Chemistry, 1969 - Elsevier
Treatment of a solution of I in acetone, benzene, or ethanol-methylene chloride with dichlorobis (benzonitrile) palladium (II) at room temperature furnishes, in 80% yield, a highly stable, …
Number of citations: 30 www.sciencedirect.com
IN Domnin, J Kopf, S Keyaniyan, A De Meijere - Tetrahedron, 1985 - Elsevier
According to MNDO calculated heats of formation for various 3-substituted cyclopropenes the π-acceptor methoxycarbonyl as well as the π-donor group phenyl both prefer a non-…
Number of citations: 19 www.sciencedirect.com
A Padwa, M Akiba, CS Chou… - The Journal of Organic …, 1982 - ACS Publications
Two different approaches toward the synthesis of a 3-acyl-substituted 1, 2, 3-triphenylcyclopropene were investigated. The first involved treating triphenylcyclopropenyl perchlorate with …
Number of citations: 46 pubs.acs.org
R Breslow, P Dowd - Journal of the American Chemical Society, 1963 - ACS Publications
Triphenylcyclopropene is converted to hexaphenylbenzene on treatment with potassium amidein liquid ammonia, but with sodium amide or lithium amide a simple dimer can be …
Number of citations: 140 pubs.acs.org
T Kobayashi, N Murata, M Nitta - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
The [Fe 2 (CO) 9 ]-induced reaction of 3-azido-1,2,3-triphenylcyclopropene (1) undergoes elimination of a nitrogen molecule and C–C bond cleavage to result in the formation of …
Number of citations: 2 www.journal.csj.jp

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